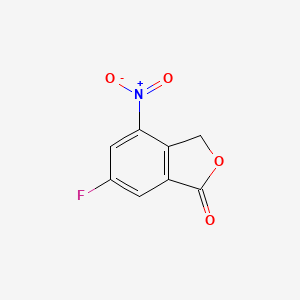

6-Fluoro-4-nitroisobenzofuran-1(3H)-one

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-fluoro-4-nitro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO4/c9-4-1-5-6(3-14-8(5)11)7(2-4)10(12)13/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLFHMWQMPVDDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2[N+](=O)[O-])F)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40727007 | |

| Record name | 6-Fluoro-4-nitro-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207453-90-4 | |

| Record name | 6-Fluoro-4-nitro-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Fluoro-4-nitroisobenzofuran-1(3H)-one CAS number 1207453-90-4

CAS Number: 1207453-90-4

For Research Use Only. Not for human or veterinary use. [1]

This document provides a comprehensive technical overview of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one, a key intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and professionals in drug development.

Core Compound Properties

This compound is a heterocyclic organic compound.[2] Its structure, featuring an isobenzofuranone scaffold substituted with both a fluorine atom and a nitro group, makes it a valuable building block in medicinal chemistry.[3] The presence of the fluorine atom can enhance metabolic stability and lipophilicity, while the versatile nitro group can be readily transformed into other functional groups, such as amines, allowing for further molecular derivatization.[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1207453-90-4 | [4][5] |

| Molecular Formula | C₈H₄FNO₄ | [4][5] |

| Molecular Weight | 197.12 g/mol | [1][4] |

| IUPAC Name | 6-fluoro-4-nitro-1,3-dihydro-2-benzofuran-1-one | [5] |

| Appearance | White solid | [6][7] |

| Purity | ≥95% - ≥98% | [4][5][8] |

| Storage | Room temperature, sealed in dry conditions | [4][5] |

| SMILES | O=C1OCC2=C1C=C(F)C=C2--INVALID-LINK--=O | [4] |

| InChI Key | JBLFHMWQMPVDDL-UHFFFAOYSA-N | [1][5] |

Synthesis

The synthesis of this compound is a multi-step process that typically begins with 5-fluoro-2-methylbenzoic acid.[1][2][7] The general synthetic route involves nitration, esterification, radical bromination, and a final cyclization step.[1]

Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of this compound.

Caption: Synthetic pathway of this compound.

Experimental Protocol

The following is a general procedure for the synthesis, compiled from available literature.[6][7]

Step 1: Synthesis of Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate

-

A mixture of methyl 5-fluoro-2-methyl-3-nitrobenzoate (130.5 mmol), N-bromosuccinimide (NBS, 156.6 mmol), and benzoyl peroxide (BPO, 13.1 mmol) in carbon tetrachloride (400 mL) is heated to reflux and allowed to react overnight.[6]

-

The reaction progress is monitored by thin-layer chromatography (TLC) using a mobile phase of petroleum ether/ethyl acetate (15:1).[6]

-

Once the starting material is consumed, water (200 mL) is added, and the carbon tetrachloride is removed by distillation under reduced pressure.[6]

-

The remaining residue is extracted with dichloromethane (3 x 200 mL).[6]

-

The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated to yield crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate.[6]

Step 2: Synthesis of this compound

-

The crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate (123 mmol) is dissolved in a mixture of 1,4-dioxane (250 mL) and water (62.5 mL) and heated to reflux for 4 days.[6][7]

-

Reaction completion is monitored by TLC (petroleum ether/ethyl acetate = 15:1).[6][7]

-

Upon completion, the 1,4-dioxane is removed by distillation under reduced pressure.[6][7]

-

The residue is extracted with ethyl acetate (4 x 300 mL).[6][7]

-

The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated.[6][7]

-

The crude product is purified by silica gel column chromatography, eluting with a gradient of petroleum ether to petroleum ether/ethyl acetate (5:1), to afford this compound as a white solid.[6][7]

Table 2: Summary of a Representative Synthesis

| Starting Material | Reagents | Product | Yield |

| Methyl 5-fluoro-2-methyl-3-nitrobenzoate (28 g, 130.5 mmol) | NBS (27.8 g, 156.6 mmol), BPO (3.13 g, 13.1 mmol), CCl₄ (400 mL) | Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate (36 g) | 94% |

| Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate (36 g, 123 mmol) | 1,4-dioxane (250 mL), Water (62.5 mL) | This compound (19.2 g) | 79% |

Spectroscopic Data

The structure of this compound is confirmed by spectroscopic methods.

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H-NMR (400 MHz, CDCl₃) | δ (ppm): 8.24-8.27 (dd, 1H), 7.97-7.98 (dd, 1H), 5.74 (s, 2H)[6][7] |

| LC-MS (ESI) | m/z: 198 (M+H)⁺[6][7] |

Biological Significance and Applications

This compound is a crucial intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents.[1][2] Notably, it is a key precursor for the synthesis of Talazoparib (BMN-673), a potent PARP inhibitor used in the treatment of certain cancers.

The nitro group of this compound is a versatile synthetic handle that can be reduced to an amino group. This transformation is a pivotal step in the construction of more complex heterocyclic systems, including the aforementioned PARP inhibitors.[1]

While isobenzofuranone derivatives, in general, have been investigated for a range of biological activities including antioxidant and antiplatelet effects, the primary significance of this compound in the current scientific literature is as a building block for more complex pharmaceuticals.[9] There is also research into nitroisobenzofuranones as potential inhibitors of multidrug-resistant Staphylococcus aureus by targeting peptidoglycan biosynthesis.[10]

Role in PARP Inhibitor Synthesis

The following diagram outlines the logical progression from the intermediate to the final therapeutic agent class.

Caption: Role as a key intermediate in PARP inhibitor synthesis.

Safety Information

Signal Word: Warning[5]

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

For detailed safety information, consult the Material Safety Data Sheet (MSDS).

References

- 1. This compound | 1207453-90-4 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. nbinno.com [nbinno.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 1207453-90-4 [sigmaaldrich.com]

- 6. 6-Fluoro-4-nitro-3H-isobenzofuran-1-one synthesis - chemicalbook [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. calpaclab.com [calpaclab.com]

- 9. 1207453-90-4 6-Fluoro-4-nitro-3H-isobenzofuran-1-one, CasNo.1207453-90-4 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 10. Nitroisobenzofuranone, a small molecule inhibitor of multidrug-resistant Staphylococcus aureus, targets peptidoglycan biosynthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Chemical Properties of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-4-nitroisobenzofuran-1(3H)-one is a substituted phthalide derivative of significant interest in medicinal chemistry and pharmaceutical development. Its strategic importance lies primarily in its role as a key intermediate in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, most notably Talazoparib.[1][2] The presence of both a fluorine atom and a nitro group on the isobenzofuranone scaffold imparts unique electronic properties and reactivity, making it a valuable building block for complex heterocyclic systems.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological relevance, with a focus on experimental data and protocols for the research and drug development community.

Chemical and Physical Properties

This compound is a white solid at room temperature.[3][4] While some of its physicochemical properties have been predicted, experimentally determined data for properties such as melting point and solubility are not widely available in the public domain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₄FNO₄ | [5][6] |

| Molecular Weight | 197.12 g/mol | [5][6] |

| Appearance | White solid | [3][4] |

| Melting Point | Data not available | [3] |

| Boiling Point (Predicted) | 414.9 °C at 760 mmHg | |

| Density (Predicted) | 1.614 g/cm³ | |

| Solubility | Data not available | |

| Storage | Sealed in a dry place at room temperature |

Spectroscopic Data

The structural confirmation of this compound is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source |

| ¹H-NMR (400 MHz, CDCl₃) | δ (ppm): 8.24-8.27 (dd, 1H), 7.97-7.98 (dd, 1H), 5.74 (s, 2H) | [3][4] |

| ¹³C-NMR | Data not available | |

| LC-MS (ESI) | m/z: 198 (M+H)⁺ | [3][4] |

| FT-IR | Data not available |

Synthesis

The synthesis of this compound is a multi-step process that typically starts from 5-fluoro-2-methylbenzoic acid.[3] The general synthetic route involves nitration, esterification, radical bromination, and subsequent intramolecular cyclization.[1]

Experimental Protocol: Synthesis of this compound[3][4]

Step 1: Nitration of 5-Fluoro-2-methylbenzoic acid

-

To a solution of concentrated sulfuric acid (H₂SO₄), 5-fluoro-2-methylbenzoic acid is added in portions at a controlled temperature of -5 to 0 °C.

-

A mixture of concentrated nitric acid (HNO₃) and concentrated H₂SO₄ is then added dropwise to the reaction mixture while maintaining the low temperature.

-

The reaction is monitored for completion using thin-layer chromatography (TLC).

-

The reaction mixture is then poured into crushed ice, and the resulting precipitate (5-fluoro-2-methyl-3-nitrobenzoic acid) is collected by filtration.

Step 2: Esterification

-

The crude 5-fluoro-2-methyl-3-nitrobenzoic acid is dissolved in dry methanol.

-

The solution is cooled to 0 °C, and thionyl chloride (SOCl₂) is added dropwise.

-

The mixture is heated under reflux, and the reaction progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure to yield the crude methyl 5-fluoro-2-methyl-3-nitrobenzoate, which is then purified by silica gel column chromatography.

Step 3: Radical Bromination

-

A mixture of methyl 5-fluoro-2-methyl-3-nitrobenzoate, N-bromosuccinimide (NBS), and benzoyl peroxide (BPO) in carbon tetrachloride (CCl₄) is heated to reflux.

-

The reaction is monitored by TLC until the starting material is consumed.

-

Water is added, and the CCl₄ is removed by distillation under reduced pressure.

-

The residue is extracted with dichloromethane (DCM), and the combined organic layers are washed, dried, and concentrated to give crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate.

Step 4: Intramolecular Cyclization

-

The crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate is dissolved in a mixture of 1,4-dioxane and water and heated to reflux.

-

The reaction is monitored by TLC.

-

After completion, the 1,4-dioxane is removed by distillation under reduced pressure.

-

The residue is extracted with ethyl acetate (EtOAc). The combined organic layers are washed, dried, and concentrated.

-

The final product, this compound, is purified by silica gel column chromatography.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is largely dictated by the electron-withdrawing nature of the nitro and fluoro groups, which makes the aromatic ring susceptible to nucleophilic attack.[1] A key transformation of this compound is the selective reduction of the nitro group to an amine, yielding 4-amino-6-fluoroisobenzofuran-1(3H)-one. This amino derivative is a crucial precursor for the construction of more complex heterocyclic systems, such as the core structure of Talazoparib.[1]

Biological Significance and Applications

The primary significance of this compound stems from its role as a vital building block in the synthesis of PARP inhibitors. PARP enzymes are critical components of the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks.

PARP Signaling Pathway in DNA Repair

In response to DNA damage, PARP1 binds to the site of the single-strand break. This binding activates PARP1 to catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other target proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the repair of the damaged DNA.

In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1/2 genes, the inhibition of PARP-mediated repair leads to the accumulation of DNA damage, ultimately resulting in cell death. This concept is known as synthetic lethality and is the basis for the clinical efficacy of PARP inhibitors in certain cancers.[1]

Safety Information

This compound is classified as a hazardous substance. Appropriate safety precautions should be taken when handling this compound.

Table 3: Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

This compound is a crucial intermediate in the synthesis of targeted cancer therapeutics. While detailed experimental data on some of its physical properties are limited in publicly available literature, its synthesis and spectroscopic characterization are well-documented. The unique chemical properties conferred by its fluoro and nitro substituents make it an important molecule for medicinal chemists. Further research into its properties and reactivity will continue to be valuable for the development of novel pharmaceuticals.

References

- 1. This compound | 1207453-90-4 | Benchchem [benchchem.com]

- 2. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]

- 3. guidechem.com [guidechem.com]

- 4. 6-Fluoro-4-nitro-3H-isobenzofuran-1-one synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. chembk.com [chembk.com]

In-Depth Technical Guide: 6-Fluoro-4-nitroisobenzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological relevance of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one. This compound is a key intermediate in the synthesis of potent Poly (ADP-ribose) polymerase (PARP) inhibitors, such as talazoparib, which are at the forefront of targeted cancer therapies. This document details experimental protocols for its synthesis, summarizes its physicochemical and spectroscopic data, and illustrates its role in the broader context of DNA damage repair pathways.

Molecular Structure and Properties

This compound is a substituted phthalide derivative characterized by the presence of a fluorine atom at the 6-position and a nitro group at the 4-position of the isobenzofuranone core.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₄FNO₄ | --INVALID-LINK--[1] |

| Molecular Weight | 197.12 g/mol | --INVALID-LINK--[1] |

| CAS Number | 1207453-90-4 | --INVALID-LINK--[1] |

| Appearance | White solid | --INVALID-LINK-- |

| Purity | ≥95-98% | --INVALID-LINK--, --INVALID-LINK--[1][2] |

| Boiling Point | 414.9 °C (Predicted) | --INVALID-LINK--[3] |

| Melting Point | Not available | |

| Solubility | Not available | |

| Storage | Sealed in a dry place at room temperature. | --INVALID-LINK--[2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

| Spectroscopy | Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.24-8.27 (dd, 1H), 7.97-7.98 (dd, 1H), 5.74 (s, 2H) | --INVALID-LINK--[4] |

| LC-MS (ESI) | m/z: 198 (M+1)⁺ | --INVALID-LINK--[4] |

| ¹³C NMR | Not available | |

| Infrared (IR) | Spectrum available but peak data not detailed. | --INVALID-LINK--[5] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that starts from 5-fluoro-2-methylbenzoic acid. The overall workflow is depicted in the diagram below.

Caption: Synthesis workflow for this compound.

Step 1: Nitration of 5-Fluoro-2-methylbenzoic acid

-

Protocol: To a solution of concentrated sulfuric acid (700 mL) cooled to -5 to 0 °C, 5-fluoro-2-methylbenzoic acid (80 g, 520 mmol) is added in portions. A mixture of concentrated nitric acid (60.4 g, 624 mmol) in concentrated sulfuric acid (60 mL) is then added dropwise over 1.5 hours while maintaining the temperature at -5 to 0 °C. The reaction mixture is stirred for an additional 2 hours at the same temperature. The completion of the reaction is monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether/ethyl acetate (1:1). The reaction mixture is then poured into crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, dissolved in ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude 5-fluoro-2-methyl-3-nitrobenzoic acid (54 g).

Step 2: Esterification of 5-Fluoro-2-methyl-3-nitrobenzoic acid

-

Protocol: The crude 5-fluoro-2-methyl-3-nitrobenzoic acid (54 g) is dissolved in dry methanol (500 mL) and cooled to 0 °C. Thionyl chloride (64.52 g, 542.3 mmol) is added dropwise. The mixture is then heated to reflux for 16 hours. Reaction completion is monitored by TLC (petroleum ether/ethyl acetate = 1:1). The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography (eluting with petroleum ether to petroleum ether/ethyl acetate = 50:1) to afford methyl 5-fluoro-2-methyl-3-nitrobenzoate (28 g, 25% yield over two steps) as a white solid.

Step 3: Bromination of Methyl 5-fluoro-2-methyl-3-nitrobenzoate

-

Protocol: A mixture of methyl 5-fluoro-2-methyl-3-nitrobenzoate (28 g, 130.5 mmol), N-bromosuccinimide (NBS, 27.8 g, 156.6 mmol), and benzoyl peroxide (BPO, 3.13 g, 13.1 mmol) in carbon tetrachloride (400 mL) is heated to reflux overnight. Reaction completion is monitored by TLC (petroleum ether/ethyl acetate = 15:1). Water (200 mL) is added, and the carbon tetrachloride is removed under reduced pressure. The residue is extracted with dichloromethane (3 x 200 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate (36 g, 94% yield) as a brown oil.

Step 4: Cyclization to this compound

-

Protocol: The crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate (36 g, 123 mmol) is dissolved in a mixture of 1,4-dioxane (250 mL) and water (62.5 mL) and heated to reflux for 4 days. Reaction completion is confirmed by TLC (petroleum ether/ethyl acetate = 15:1). The 1,4-dioxane is removed under reduced pressure. The residue is extracted with ethyl acetate (4 x 300 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography (eluting with a gradient of petroleum ether to petroleum ether/ethyl acetate = 5:1) to yield this compound (19.2 g, 79% yield) as a white solid.[4]

Role in Drug Development and Relevant Signaling Pathways

This compound is a crucial building block in the synthesis of PARP inhibitors, a class of targeted cancer drugs. The nitro group can be reduced to an amine, which then serves as a handle for further chemical modifications to build the final complex drug molecule.

The primary mechanism of action of PARP inhibitors is based on the concept of "synthetic lethality". In cancer cells with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient. These cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway to repair single-strand breaks (SSBs). Inhibition of PARP leads to the accumulation of unrepaired SSBs, which, upon DNA replication, are converted into DSBs. The inability of BRCA-deficient cells to repair these DSBs through HR results in genomic instability and cell death.

Caption: PARP inhibition signaling pathway in BRCA-deficient cancer cells.

Conclusion

This compound is a synthetically important molecule with significant relevance to the field of oncology drug development. Its well-defined synthesis and the strategic placement of its functional groups make it an ideal precursor for the construction of complex bioactive molecules. A thorough understanding of its chemical properties and synthesis is essential for researchers and scientists working on the development of next-generation PARP inhibitors and other targeted therapies. Further investigation into its physicochemical properties, such as experimental melting point and solubility, would be beneficial for process optimization and formulation development.

References

An In-Depth Technical Guide to 6-Fluoro-4-nitroisobenzofuran-1(3H)-one

This technical guide provides a comprehensive overview of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one, a key chemical intermediate in the synthesis of advanced pharmaceutical compounds. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, synthesis, and its significant role in the production of targeted cancer therapies.

Introduction

This compound is a substituted isobenzofuranone derivative. The isobenzofuranone scaffold is a structural motif present in a variety of biologically active natural products and synthetic molecules.[1] The presence of both a fluorine atom and a nitro group on the aromatic ring significantly influences the molecule's reactivity and makes it a valuable building block in medicinal chemistry.[1] Its primary importance lies in its role as a key precursor in the synthesis of Talazoparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [4] |

| CAS Number | 1207453-90-4 | [4][5][6][7] |

| Molecular Formula | C₈H₄FNO₄ | [5][6] |

| Molecular Weight | 197.12 g/mol | [5][6] |

| Appearance | White solid | [8] |

| Boiling Point | 414.9°C | [9] |

| Storage | Room temperature, dry | [4][9] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with 5-fluoro-2-methylbenzoic acid. The overall synthetic workflow is depicted in the diagram below.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Nitration and Esterification of 5-Fluoro-2-methylbenzoic acid

A detailed experimental protocol for this initial step is not available in the provided search results. This step typically involves the nitration of the aromatic ring followed by esterification of the carboxylic acid group.

Step 2: Bromination of Methyl 5-fluoro-2-methyl-3-nitrobenzoate

-

A mixture of methyl 5-fluoro-2-methyl-3-nitrobenzoate, N-bromosuccinimide (NBS), and benzoyl peroxide (BPO) in carbon tetrachloride (CCl₄) is heated to reflux.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate.[8]

Step 3: Cyclization to this compound

-

The crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate is dissolved in a mixture of 1,4-dioxane and water.

-

The solution is heated to reflux for an extended period (e.g., 4 days).[8]

-

The reaction progress is monitored by TLC.

-

After completion, the solvent is removed, and the product is extracted and purified by silica gel column chromatography to yield this compound as a white solid.[8]

Role as a Key Intermediate in Talazoparib Synthesis

The primary significance of this compound is its function as a critical building block in the synthesis of Talazoparib, a potent PARP inhibitor used in cancer therapy.[2][3] The synthesis involves the reduction of the nitro group to an amine, followed by a series of reactions to construct the final polycyclic drug molecule.

Caption: Conversion of this compound to Talazoparib.

Experimental Protocol: Reduction of the Nitro Group

The reduction of the nitro group in this compound to form 4-Amino-6-fluoroisobenzofuran-1(3H)-one is a crucial step. A common method for this transformation is the use of tin(II) chloride in an acidic medium.[1]

Biological Context and Potential

While this compound is primarily utilized as a synthetic intermediate, the isobenzofuranone core is known to be present in various biologically active molecules. Derivatives of isobenzofuran-1(3H)-one have been reported to exhibit a range of pharmacological activities, including:

-

Antiproliferative activity: Some isobenzofuranone derivatives have shown cytotoxicity against cancer cell lines.[10]

-

Antidiabetic properties: Certain derivatives have been identified as inhibitors of α-glucosidase and α-amylase.[11]

-

Antidepressant effects: Novel isobenzofuranone derivatives have been synthesized and evaluated as potential antidepressant agents.[12]

It is important to note that no specific biological activity data for this compound itself has been reported in the public domain. Its significance is derived from its role in the synthesis of Talazoparib and the broader biological potential of the isobenzofuranone scaffold.

Mechanism of Action of Talazoparib (End-Product)

Talazoparib, synthesized from the title compound, is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP plays a critical role in the repair of single-strand DNA breaks. By inhibiting PARP, Talazoparib leads to an accumulation of DNA damage, which is particularly cytotoxic to cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept is known as synthetic lethality.

Caption: Simplified mechanism of PARP inhibition by Talazoparib.

Conclusion

This compound is a chemical compound of significant interest to the pharmaceutical industry. While it does not have documented direct biological applications, its role as a key intermediate in the synthesis of the potent PARP inhibitor Talazoparib underscores its importance in the development of targeted cancer therapies. The synthetic methodologies for its preparation are well-established, providing a reliable route to this valuable building block. Future research may explore the potential biological activities of this compound and its close analogues, building upon the known pharmacological profile of the isobenzofuranone scaffold.

References

- 1. This compound | 1207453-90-4 | Benchchem [benchchem.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. medkoo.com [medkoo.com]

- 4. This compound | 1207453-90-4 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. calpaclab.com [calpaclab.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. 6-Fluoro-4-nitro-3H-isobenzofuran-1-one synthesis - chemicalbook [chemicalbook.com]

- 9. This compound [myskinrecipes.com]

- 10. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of isobenzofuranone derivatives as promising antidiabetic agents: Synthesis, in vitro and in vivo inhibition of α-glucosidase and α-amylase, computational docking analysis and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Fluoro-4-nitroisobenzofuran-1(3H)-one molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one, a key intermediate in pharmaceutical synthesis.

Core Compound Data

The fundamental molecular information for this compound is summarized below.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₄FNO₄ | [1][2][3] |

| Molecular Weight | 197.12 g/mol | [1][2][3] |

| CAS Number | 1207453-90-4 | [2][3][4] |

| IUPAC Name | 6-fluoro-4-nitro-2-benzofuran-1(3H)-one | |

| Physical Form | White solid | [1][5] |

| Purity | Typically ≥95% | [2][3] |

| Storage | Room temperature, in a dry, sealed container |

Synthesis and Experimental Protocol

This compound is synthesized from 5-fluoro-2-methylbenzoic acid through a multi-step process.[4][5] The general synthetic pathway involves nitration, esterification, bromination, and finally, cyclization.[5]

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of 5-fluoro-2-methylbenzoic acid

-

Dissolve 5-fluoro-2-methylbenzoic acid in a suitable solvent.

-

Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining a low temperature.

-

After the reaction is complete, pour the mixture into ice water to precipitate the product, 5-fluoro-2-methyl-3-nitrobenzoic acid.[5]

-

Filter the precipitate, wash with water, and dry.[5]

Step 2: Esterification to Methyl 5-fluoro-2-methyl-3-nitrobenzoate

-

Dissolve the crude 5-fluoro-2-methyl-3-nitrobenzoic acid in dry methanol.[5]

-

Cool the solution to 0°C and add thionyl chloride (SOCl₂) dropwise.[5]

-

Heat the mixture to reflux for 16 hours.[5]

-

Monitor the reaction by Thin Layer Chromatography (TLC).[5]

-

Remove the solvent under reduced pressure to obtain the crude methyl 5-fluoro-2-methyl-3-nitrobenzoate.[5]

Step 3: Bromination to Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate

-

Dissolve methyl 5-fluoro-2-methyl-3-nitrobenzoate (e.g., 28 g, 130.5 mmol), N-bromosuccinimide (NBS, 27.8 g, 156.6 mmol), and benzoyl peroxide (BPO, 3.13 g, 13.1 mmol) in carbon tetrachloride (CCl₄, 400 mL).[1]

-

Heat the mixture to reflux and react overnight.[1]

-

Monitor the reaction by TLC (petroleum ether/ethyl acetate = 15:1).[1]

-

After completion, add water (200 mL) and remove CCl₄ by distillation under reduced pressure.[1]

-

Extract the residue with dichloromethane (DCM, 200 mL x 3).[1]

-

Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate as a brown oil.[1]

Step 4: Cyclization to this compound

-

Dissolve the resulting methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate (e.g., 36 g, 123 mmol) in a mixture of 1,4-dioxane (250 mL) and water (62.5 mL).[1]

-

Heat the mixture to reflux for 4 days.[1]

-

Monitor the reaction by TLC (petroleum ether/ethyl acetate = 15:1).[1][5]

-

Upon completion, remove the 1,4-dioxane by distillation under reduced pressure.[1]

-

Extract the residue with ethyl acetate (EtOAc, 300 mL x 4).[1]

-

Combine the organic layers, wash with saturated saline, dry over anhydrous sodium sulfate, and concentrate.[1]

-

Purify the crude product by silica gel column chromatography (eluent: petroleum ether to petroleum ether/ethyl acetate = 5:1) to afford this compound as a white solid.[1][5]

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic pathway for this compound.

Role in Drug Development

This compound is a crucial building block in the synthesis of complex heterocyclic systems.[6][7] Notably, it serves as a key intermediate in the production of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anti-cancer agents.[4][6] One prominent example is the synthesis of Talazoparib, a potent PARP inhibitor.[8]

The strategic placement of the fluorine atom can enhance the metabolic stability and lipophilicity of the final drug molecule, while the nitro group can be further functionalized, for instance, by reduction to an amino group, allowing for the construction of more complex molecular architectures.[8][9]

Logical Relationship in Drug Synthesis

The diagram below outlines the logical progression from the starting material to a final therapeutic agent, highlighting the role of this compound.

Caption: Role as an intermediate in pharmaceutical synthesis.

References

- 1. 6-Fluoro-4-nitro-3H-isobenzofuran-1-one synthesis - chemicalbook [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemscene.com [chemscene.com]

- 4. chembk.com [chembk.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 1207453-90-4 | Benchchem [benchchem.com]

- 7. This compound [myskinrecipes.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to 6-Fluoro-4-nitroisobenzofuran-1(3H)-one

This technical guide provides a comprehensive overview of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Properties

This compound is a heterocyclic organic compound that serves as a crucial building block in the synthesis of more complex molecules, notably in the development of anti-cancer agents. Its chemical structure incorporates an isobenzofuranone scaffold substituted with both a fluorine atom and a nitro group.[1] This unique combination of functional groups imparts specific reactivity and electronic properties that are valuable in medicinal chemistry.[2]

SMILES Notation: O=C1OCC2=C1C=C(F)C=C2--INVALID-LINK--=O[3]

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 1207453-90-4[2][3][4] |

| Molecular Formula | C₈H₄FNO₄[3] |

| Molecular Weight | 197.12 g/mol [3] |

| IUPAC Name | 6-fluoro-4-nitro-2-benzofuran-1(3H)-one |

| InChI Key | JBLFHMWQMPVDDL-UHFFFAOYSA-N[2] |

| Physical Form | Solid |

| Boiling Point | 414.9±45.0 °C (Predicted) |

| Density | 1.614±0.06 g/cm³ (Predicted) |

| Purity | ≥95% - ≥98%[3] |

| Storage | Sealed in a dry environment at room temperature. |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that typically starts from 5-fluoro-2-methylbenzoic acid.[5] The general synthetic route involves nitration, esterification, bromination, and subsequent cyclization.

Experimental Protocol: Synthesis from Methyl 5-fluoro-2-methyl-3-nitrobenzoate

A general procedure for the synthesis involves the following steps:

-

Bromination of the Methyl Ester: Methyl 5-fluoro-2-methyl-3-nitrobenzoate (28 g, 130.5 mmol) is combined with N-bromosuccinimide (NBS, 27.8 g, 156.6 mmol) and benzoyl peroxide (BPO, 3.13 g, 13.1 mmol) in carbon tetrachloride (CCl4, 400 mL). The mixture is heated to reflux and allowed to react overnight.[6] The reaction progress is monitored by thin-layer chromatography (TLC) using a petroleum ether/ethyl acetate (15:1) solvent system.[5][6] Upon completion, water (200 mL) is added, and the CCl4 is removed by distillation under reduced pressure. The remaining residue is extracted with dichloromethane (DCM, 3 x 200 mL). The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated to yield crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate (36 g, 94% yield) as a brown oil.[6]

-

Cyclization to this compound: The crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate (36 g, 123 mmol) is dissolved in a mixture of 1,4-dioxane (250 mL) and water (62.5 mL).[5][6] This solution is heated to reflux for 4 days.[5][6] The reaction is monitored by TLC (petroleum ether/ethyl acetate = 15:1) to confirm the consumption of the starting material.[5][6] After the reaction is complete, the 1,4-dioxane is removed by distillation under reduced pressure. The residue is then extracted with ethyl acetate (EtOAc, 4 x 300 mL). The combined organic layers are washed with saturated saline, dried over anhydrous sodium sulfate, and concentrated.[5][6]

-

Purification: The crude product is purified by silica gel column chromatography, with the eluent gradient changing from petroleum ether to a 5:1 mixture of petroleum ether/ethyl acetate. This purification yields this compound (19.2 g, 79% yield) as a white solid.[5][6]

Table 2: Analytical Data for this compound

| Analysis | Results |

| ¹H-NMR (400 MHz, CDCl₃) | δ (ppm): 5.74 (s, 2H), 7.97-7.98 (dd, 1H), 8.24-8.27 (dd, 1H)[5][6] |

| LC-MS (ESI) | m/z: 198 (M+1)⁺[5][6] |

Role in Drug Development

This compound is a significant intermediate in the synthesis of advanced therapeutic agents, particularly in oncology.[1] It is a key precursor in the synthesis of Talazoparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP).[1] PARP inhibitors are a class of targeted cancer drugs that have shown efficacy in treating certain types of cancers.[2]

The selective reduction of the nitro group on this compound to form 4-Amino-6-fluoroisobenzofuran-1(3H)-one is a critical transformation.[2] This amino derivative is a crucial building block for the synthesis of complex heterocyclic systems like PARP inhibitors.[2]

Visualized Workflows

The following diagrams illustrate the synthesis workflow and the role of this compound in drug development.

Caption: Synthesis of this compound.

Caption: Role as an intermediate in PARP inhibitor synthesis.

References

The Genesis of a Core Scaffold: A Technical History of Isobenzofuranones

For Immediate Release

A comprehensive technical guide detailing the discovery and historical development of isobenzofuranone compounds has been compiled for researchers, scientists, and professionals in drug development. This whitepaper traces the journey from the initial isolation of naturally occurring derivatives to the pioneering synthetic methodologies that established the foundation for this important class of heterocyclic compounds.

The isobenzofuran-1(3H)-one, or phthalide, scaffold is a recurring motif in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities. The historical narrative of these compounds is not merely a chronological account of their discovery but also a reflection of the evolution of organic chemistry itself, from the nascent stages of structural elucidation to the sophisticated synthetic strategies of the modern era.

From Nature's Laboratory: The First Encounters

The story of isobenzofuranones begins with the isolation of naturally occurring derivatives. One of the earliest and most significant discoveries was that of mycophenolic acid by Italian scientist Bartolomeo Gosio in 1896.[1][2] Initially isolated from the fungus Penicillium brevicompactum, it holds the distinction of being the first antibiotic isolated in pure, crystalline form.[1] This pioneering discovery laid the groundwork for future investigations into the biological potential of this class of compounds.

Another noteworthy natural isobenzofuranone is n-butylphthalide , a key contributor to the characteristic aroma of celery.[3] Beyond its sensory properties, n-butylphthalide has been the subject of significant research for its potential neuroprotective effects.[4][5][6]

The Dawn of Synthesis: Pioneering Methodologies

The latter half of the 19th century witnessed the dawn of synthetic organic chemistry, and with it, the first deliberate constructions of the isobenzofuranone core. The seminal work in this area is attributed to the renowned German chemist Adolf von Baeyer . His investigations into the condensation reactions of phthalic anhydride with phenols in the 1870s led to the synthesis of phthalein dyes, structurally related to isobenzofuranones. While the direct synthesis of the parent phthalide by Baeyer is a cornerstone of its history, detailed experimental protocols from this era are often embedded within broader studies.

Early synthetic approaches to isobenzofuranones primarily revolved around the reduction of phthalic anhydride or its derivatives. These methods, though foundational, were often characterized by harsh reaction conditions and modest yields.

Evolution of a Synthesis: A Timeline of Progress

The development of more efficient and versatile synthetic routes for isobenzofuranones has been a continuous pursuit. The following diagram illustrates the logical progression of key synthetic strategies.

Caption: Logical progression of isobenzofuranone synthetic strategies.

Key Experimental Protocols: A Glimpse into the Past

To provide a tangible understanding of the historical synthetic landscape, detailed methodologies for key experiments are indispensable.

Early Synthesis of Phthalide via Reduction of Phthalimide:

A common early laboratory preparation of phthalide involved the reduction of phthalimide, which itself was synthesized from phthalic anhydride. A representative procedure from the early 20th century, which builds upon the foundational work of the 19th century, is outlined below.

Experimental Workflow:

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. rochelleforrester.ac.nz [rochelleforrester.ac.nz]

- 3. rroij.com [rroij.com]

- 4. quimlab.com.br [quimlab.com.br]

- 5. jetir.org [jetir.org]

- 6. Sciencemadness Discussion Board - Phthalide and reductions of anhydride to lactone - Powered by XMB 1.9.11 [sciencemadness.org]

6-Fluoro-4-nitroisobenzofuran-1(3H)-one physical form and appearance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one, a key intermediate in pharmaceutical synthesis.

Physical Form and Appearance

This compound is a white solid at room temperature.[1][2] Its solid physical state is a key characteristic for handling and storage in a laboratory setting.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄FNO₄ | [3][4] |

| Molecular Weight | 197.12 g/mol | [3][4] |

| Physical Form | Solid | [1][2] |

| Appearance | White Solid | [1][2] |

| Boiling Point | 414.9 °C at 760 mmHg | [5][6] |

| Flash Point | 204.742 °C | [5] |

| Purity | ≥95% - ≥98% | [3][4][7] |

| Storage Conditions | Room temperature, sealed in a dry place | [4][6] |

Experimental Protocols: Synthesis

The synthesis of this compound is a multi-step process. A general experimental protocol involves the following key transformations:

-

Nitration: The process begins with the nitration of a starting material like 5-fluoro-2-methylbenzoic acid.[2]

-

Esterification: The resulting product is then subjected to esterification.[2]

-

Cyclization: The final step is an intramolecular cyclization to yield the desired this compound.[1][2]

Purification is typically achieved through silica gel column chromatography.[1][2]

Visualization of Synthesis Pathway

The following diagram illustrates the synthetic workflow for producing this compound from 5-fluoro-2-methylbenzoic acid.

References

- 1. 6-Fluoro-4-nitro-3H-isobenzofuran-1-one synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chemscene.com [chemscene.com]

- 5. 6-Fluoro-4-nitro-3H-isobenzofuran-1-one Safety Data Sheets(SDS) lookchem [lookchem.com]

- 6. This compound [myskinrecipes.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

An In-depth Technical Guide to Isobenzofuranones as Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobenzofuranones, a class of bicyclic γ-lactones, have emerged as a privileged scaffold in medicinal chemistry, serving as crucial intermediates in the synthesis of a diverse array of pharmaceutical agents. Their inherent structural features and synthetic tractability have led to the development of compounds with a wide spectrum of biological activities, including anticancer, antidiabetic, and antidepressant properties. This technical guide provides a comprehensive overview of isobenzofuranones, detailing their synthesis, biological activities with supporting quantitative data, and the signaling pathways they modulate.

The isobenzofuranone core, characterized by a furanone ring fused to a benzene ring, offers multiple sites for functionalization, allowing for the fine-tuning of physicochemical and pharmacological properties. This versatility has been exploited to create libraries of derivatives with potent and selective activities against various therapeutic targets.

Biological Activities and Quantitative Data

The therapeutic potential of isobenzofuranone derivatives has been demonstrated across several disease areas. The following tables summarize the quantitative data for some of the most promising compounds, highlighting their potency and selectivity.

Anticancer Activity

Isobenzofuranone derivatives have shown significant antiproliferative activity against a range of cancer cell lines. The cytotoxic effects are often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell growth.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 16 | K562 (Leukemia) | 2.79 | [1] |

| 18 | K562 (Leukemia) | 1.71 | [1] |

| Etoposide (VP16) | K562 (Leukemia) | 7.06 | [1] |

| 16 | U937 (Lymphoma) | 62.97 | [1] |

| 18 | U937 (Lymphoma) | 46.63 | [1] |

| Etoposide (VP16) | U937 (Lymphoma) | 0.35 | [1] |

| Compound 9 | HL-60 (Leukemia) | 3.24 (µg/mL) | [1] |

| Compound 9 | SF295 (Glioblastoma) | 10.09 (µg/mL) | [1] |

| Compound 9 | MDA-MB435 (Melanoma) | 8.70 (µg/mL) | [1] |

Antidiabetic Activity

A promising application of isobenzofuranones is in the management of diabetes mellitus through the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase.[2]

| Compound | Enzyme | IC50 (µM) | Reference |

| 3d | α-Glucosidase | 6.82 ± 0.02 | [2] |

| Acarbose | α-Glucosidase | ~866 | [2] |

| 3g | α-Amylase | Potent Inhibition | [2] |

| Acarbose | α-Amylase | Standard | [2] |

Antidepressant Activity

Certain isobenzofuranone derivatives have been designed as serotonin reuptake inhibitors, showing potential as novel antidepressant agents.[3]

| Compound | Activity | Notes | Reference |

| 9d | Serotonin Reuptake Inhibition | Superior inhibitory effects | [3] |

| 10a | Serotonin Reuptake Inhibition | Superior inhibitory effects | [3] |

| 10c | Serotonin Reuptake Inhibition | Superior inhibitory effects | [3] |

| 10a | In vivo antidepressant effect | Increased 5-HT levels in the cortex | [3] |

Signaling Pathways and Mechanisms of Action

The biological effects of isobenzofuranone derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

PI3K/Akt Signaling Pathway in Cancer

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[4][5] Several isobenzofuranone derivatives have been shown to exert their anticancer effects by inhibiting this pathway.

References

- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of isobenzofuranone derivatives as promising antidiabetic agents: Synthesis, in vitro and in vivo inhibition of α-glucosidase and α-amylase, computational docking analysis and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ligustilide: A Phytochemical with Potential in Combating Cancer Development and Progression—A Comprehensive and Critical Review [mdpi.com]

- 5. Novel benzofuran-3-one indole inhibitors of PI3 kinase-alpha and the mammalian target of rapamycin: hit to lead studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential synergistic effects of substituents in 6-Fluoro-4-nitroisobenzofuran-1(3H)-one

An In-Depth Technical Guide on the Potential Synergistic Effects of Substituents in 6-Fluoro-4-nitroisobenzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isobenzofuran-1(3H)-one scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a variety of biologically active compounds. The strategic placement of substituents on this core can dramatically influence a molecule's physicochemical properties and its interaction with biological targets. This technical guide explores the potential synergistic effects of the fluoro and nitro substituents at the 6- and 4-positions, respectively, of the isobenzofuran-1(3H)-one core. While this specific compound is a key intermediate in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors like talazoparib, a detailed examination of the synergistic interplay of its own substituents is warranted. This document outlines the synthetic rationale, theoretical basis for synergistic effects, relevant signaling pathways, and detailed experimental protocols to evaluate such compounds.

Introduction: The Isobenzofuranone Core and the Role of Key Substituents

Isobenzofuran-1(3H)-one derivatives are an important class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antioxidant, and antimicrobial effects.[1] The versatility of this scaffold allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. In the context of drug design, two substituents of particular interest are the fluorine atom and the nitro group.

-

The Fluoro Substituent: Fluorine has become an indispensable element in modern drug discovery.[2] Its high electronegativity, small size, and the strength of the carbon-fluorine bond can profoundly alter a molecule's properties. Strategic fluorination can enhance metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity and bioavailability.[3][4]

-

The Nitro Group: The nitro group is a strong electron-withdrawing group that significantly influences a molecule's electronic properties.[5] It is a key component in many bioactive compounds, contributing to a range of activities, including antimicrobial and anticancer effects.[6][7] The nitro group can participate in redox reactions within cells and also serves as a versatile synthetic handle for further molecular modifications.

The simultaneous presence of both a fluoro and a nitro group on the isobenzofuranone scaffold, as in this compound, presents an opportunity for synergistic or emergent properties that are not simply the sum of the individual substituents' effects.[8]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with a substituted benzoic acid. The general synthetic workflow involves nitration, esterification, bromination, and finally, cyclization to form the lactone ring of the isobenzofuranone core.

Caption: Synthetic workflow for this compound.

Potential Synergistic Effects of Fluoro and Nitro Substituents

The concept of synergy in drug design refers to the interaction of two or more substituents or drugs where their combined effect is greater than the sum of their individual effects. In this compound, the strong electron-withdrawing nature of both the 4-nitro and 6-fluoro groups is expected to significantly modulate the electronic properties of the aromatic ring. This can influence the molecule's reactivity, its ability to interact with biological targets through specific non-covalent interactions, and its pharmacokinetic profile.

Illustrative Quantitative Data

| Compound | R1 | R2 | Hypothetical PARP1 IC50 (nM) | Effect |

| Isobenzofuran-1(3H)-one | H | H | >10,000 | Inactive |

| 6-Fluoroisobenzofuran-1(3H)-one | F | H | 5,000 | Weakly Active (Individual Effect A) |

| 4-Nitroisobenzofuran-1(3H)-one | H | NO2 | 2,000 | Moderately Active (Individual Effect B) |

| This compound | F | NO2 | 50 | Synergistic |

| Illustrative Additive Effect | F | NO2 | ~1,500 | Additive (Effect A + Effect B) |

| Illustrative Antagonistic Effect | F | NO2 | >2,000 | Antagonistic (Less than A or B) |

Note: The data in this table is purely illustrative to explain the concept of synergy and is not based on experimental results.

Relevant Signaling Pathway: PARP and DNA Repair

This compound is a key intermediate in the synthesis of talazoparib, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.

When PARP is inhibited, SSBs are not repaired. During DNA replication, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs). In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DSBs is deficient. This leads to a state of "synthetic lethality," where the inhibition of the PARP pathway in an HR-deficient cell leads to cell death.[9][10] Talazoparib has a dual mechanism of action: it inhibits the catalytic activity of PARP and also "traps" the PARP enzyme on the DNA, preventing the recruitment of other repair proteins and further disrupting the DNA repair process.[11][12]

Caption: PARP signaling in DNA repair and the effect of PARP inhibition.

Experimental Protocols

To evaluate the potential of this compound or its derivatives as PARP inhibitors, a series of in vitro and cell-based assays are required.

In Vitro PARP1 Enzymatic Assay (Chemiluminescent)

This assay quantifies the activity of a PARP inhibitor by measuring the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.

Materials:

-

Recombinant human PARP1 enzyme

-

Histone-coated 96-well plates

-

Biotinylated NAD+

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 0.1% BSA)

-

Stop buffer (e.g., 20% phosphoric acid)

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

Test compound (this compound) dissolved in DMSO

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

To each well of the histone-coated plate, add 25 µL of the test compound dilution or vehicle control (DMSO in assay buffer).

-

Add 25 µL of a PARP1 enzyme/activated DNA mix to each well.

-

Initiate the reaction by adding 50 µL of biotinylated NAD+ solution to each well.

-

Incubate the plate for 60 minutes at room temperature.

-

Stop the reaction by washing the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 60 minutes at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of chemiluminescent HRP substrate to each well.

-

Immediately read the luminescence on a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the cytotoxic effects of a compound.

Materials:

-

Human cancer cell line (e.g., BRCA-deficient breast cancer cell line like MDA-MB-436)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percent viability for each concentration and determine the IC50 value.

Caption: Experimental workflow for evaluating a novel isobenzofuranone derivative.

Conclusion and Future Directions

This compound is a molecule of significant interest, not only as a crucial building block for advanced therapeutics like PARP inhibitors but also as a case study for the potential synergistic effects of its substituents. The combination of a 6-fluoro and a 4-nitro group on the isobenzofuranone core likely results in a unique electronic and steric profile that can be exploited for potent and selective biological activity.

Future research should focus on the direct experimental validation of these synergistic effects. This would involve the synthesis and parallel biological evaluation of the unsubstituted, singly substituted, and di-substituted isobenzofuranone analogs. Such studies would provide valuable structure-activity relationship (SAR) data and could guide the design of next-generation inhibitors targeting enzymes like PARP or other relevant cancer targets. The principles outlined in this guide provide a framework for the rational design and evaluation of novel therapeutic agents based on the versatile isobenzofuranone scaffold.

References

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Design, synthesis, and structure-activity relationship of new isobenzofuranone ligands of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Structure-Activity Relationship (SAR) Studies of Ketone-Isobenzofuranone Hybrid Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. svedbergopen.com [svedbergopen.com]

- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. urology-textbook.com [urology-textbook.com]

- 11. cdn.pfizer.com [cdn.pfizer.com]

- 12. talzenna.pfizerpro.com [talzenna.pfizerpro.com]

Purity Standards of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one: A Technical Guide for Researchers

Introduction

6-Fluoro-4-nitroisobenzofuran-1(3H)-one is a key chemical intermediate, primarily recognized for its role in the synthesis of potent poly(ADP-ribose) polymerase (PARP) inhibitors, such as Talazoparib.[1][2] The purity of this compound is of paramount importance as the presence of impurities can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the purity standards, analytical methodologies, and potential impurities associated with this compound to support researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1207453-90-4 |

| Molecular Formula | C₈H₄FNO₄ |

| Molecular Weight | 197.12 g/mol [3][4] |

| Appearance | Yellow to white solid[3] |

| Purity (Typical) | ≥98%[3][4] |

| Boiling Point | 414.93 °C at 760 mmHg[3] |

| Flash Point | 204.742 °C[3] |

| Storage | Room temperature[4] |

Synthesis and Potential Impurities

The most common synthetic route to this compound starts from 5-fluoro-2-methylbenzoic acid.[1] Understanding this pathway is crucial for identifying potential process-related impurities. The main steps include nitration, esterification, bromination, and cyclization.

A simplified workflow of the synthesis is depicted below.

Caption: Synthetic workflow for this compound.

Based on this synthesis, a profile of potential impurities can be anticipated.

| Impurity Type | Potential Impurities |

| Starting Materials | 5-Fluoro-2-methylbenzoic Acid |

| Intermediates | 5-Fluoro-2-methyl-3-nitrobenzoic AcidMethyl 5-fluoro-2-methyl-3-nitrobenzoateMethyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate |

| By-products | Isomeric nitration productsOver-brominated or under-brominated speciesHydrolysis products of intermediates |

| Reagents/Solvents | Residual solvents (e.g., methanol, ethyl acetate)Residual acids or bases |

Analytical Methods for Purity Determination

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying the purity of this compound and detecting related substance impurities. A typical reversed-phase HPLC method is employed.

Experimental Protocol: HPLC

| Parameter | Recommended Conditions |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve 1 mg of sample in 1 mL of Acetonitrile |

digraph "HPLC_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];A[label="Sample Preparation\n(Dissolve in Acetonitrile)"]; B[label="HPLC System"]; C [label="C18 Column"]; D [label="UV Detector\n(254 nm)"]; E [label="Data Acquisition\nand Analysis"]; F [label="Purity Report\n(Area % Method)"];

A -> B[label="Inject 10 µL"]; B -> C [label="Mobile Phase Gradient"]; C -> D; D -> E; E -> F; }

Caption: Experimental workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used for purity assessment against a certified reference standard. Both ¹H and ¹⁹F NMR are valuable.

Experimental Protocol: NMR

| Parameter | Recommended Conditions |

| Spectrometer | 400 MHz or higher |

| Solvent | DMSO-d₆ or CDCl₃ |

| Analyte Concentration | ~10 mg/mL |

| ¹H NMR | Acquisition: 16 scansRelaxation Delay: 2 sExpected Signals: Aromatic protons (δ 7-9 ppm), Methylene protons (δ ~5.5 ppm) |

| ¹⁹F NMR | Acquisition: 64 scansRelaxation Delay: 2 sExpected Signals: A single resonance for the fluorine atom, with coupling to adjacent protons. |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and to identify unknown impurities by analyzing their fragmentation patterns.

Experimental Protocol: MS

| Parameter | Recommended Conditions |

| Ionization Mode | Electrospray Ionization (ESI), negative or positive mode |

| Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Expected m/z | [M-H]⁻: 196.01[M+H]⁺: 198.02 |

| Fragmentation | Tandem MS (MS/MS) can be used to elicit characteristic fragment ions, such as the loss of NO₂ (46 Da) and CO (28 Da). |

Acceptance Criteria for Research Grade Material

For research and early-stage drug development, the following purity standards are generally recommended.

| Test | Acceptance Criteria | Method |

| Assay | ≥ 98.0% | HPLC |

| Individual Impurity | ≤ 0.5% | HPLC |

| Total Impurities | ≤ 2.0% | HPLC |

| Identity | Conforms to the structure | ¹H NMR, ¹⁹F NMR, MS |

| Residual Solvents | To be reported | GC-HS |

Conclusion

Ensuring the high purity of this compound is a critical step in the synthesis of PARP inhibitors and other pharmaceutical compounds. A combination of robust analytical techniques, including HPLC, NMR, and MS, is necessary to accurately characterize its purity and impurity profile. The methodologies and standards outlined in this guide provide a framework for researchers to confidently assess the quality of this important building block, thereby contributing to the reliability and reproducibility of their research and development efforts.

References

Methodological & Application

Synthesis Protocol for 6-Fluoro-4-nitroisobenzofuran-1(3H)-one: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the synthesis of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one, a key intermediate in the preparation of various pharmaceutical compounds.[1] The protocol outlines a multi-step synthesis starting from 5-fluoro-2-methylbenzoic acid.

Introduction

This compound is a valuable building block in medicinal chemistry. Its structure, featuring a fluorinated and nitrated phthalide core, makes it a precursor for a range of biologically active molecules. This protocol details a reliable and reproducible synthetic route.

Overall Reaction Scheme

The synthesis proceeds through four main steps:

-

Nitration of 5-fluoro-2-methylbenzoic acid.

-

Esterification of the resulting 5-fluoro-2-methyl-3-nitrobenzoic acid.

-

Bromination of the methyl ester to yield methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate.

-

Cyclization to form the final product, this compound.[2]

Experimental Protocols

Step 1: Synthesis of 5-fluoro-2-methyl-3-nitrobenzoic acid

-

To a solution of concentrated sulfuric acid, add 5-fluoro-2-methylbenzoic acid (80 g, 520 mmol) in portions.

-

Cool the mixture and add nitric acid dropwise while maintaining the temperature.

-

After the addition is complete, pour the reaction mixture into crushed ice with vigorous stirring.

-

Collect the resulting precipitate by filtration.

-

Dissolve the precipitate in ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude 5-fluoro-2-methyl-3-nitrobenzoic acid (54g).[2]

Step 2: Synthesis of methyl 5-fluoro-2-methyl-3-nitrobenzoate

-

Dissolve the crude 5-fluoro-2-methyl-3-nitrobenzoic acid (54 g) in dry methanol (500 mL).

-

Cool the solution to 0°C.

-

Add thionyl chloride (64.52 g, 542.3 mmol) dropwise.

-

After the addition, heat the mixture to reflux for 16 hours.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC) using a petroleum ether/ethyl acetate (1:1) mobile phase.[2]

-

Upon completion, the solvent is removed under reduced pressure to yield the methyl ester.

Step 3: Synthesis of methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate

-

In a 400 mL solution of carbon tetrachloride (CCl4), dissolve methyl 5-fluoro-2-methyl-3-nitrobenzoate (28 g, 130.5 mmol).[3]

-

To this solution, add N-bromosuccinimide (NBS) (27.8 g, 156.6 mmol) and benzoyl peroxide (BPO) (3.13 g, 13.1 mmol).[3]

-

Heat the mixture to reflux and allow it to react overnight.[3]

-

Monitor the reaction progress by TLC (petroleum ether/ethyl acetate = 15:1).[3]

-

Once the starting material is consumed, add 200 mL of water and remove the CCl4 by distillation under reduced pressure.[3]

-

Extract the residue with dichloromethane (DCM) (3 x 200 mL).[3]

-

Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate (36 g, 94% yield) as a brown oil.[3]

Step 4: Synthesis of this compound

-

Dissolve the crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate (36 g, 123 mmol) in a mixture of 1,4-dioxane (250 mL) and water (62.5 mL).[3]

-

Heat the solution to reflux for 4 days.[3]

-

Monitor the reaction by TLC (petroleum ether/ethyl acetate = 15:1).[3]

-

Upon completion, remove the 1,4-dioxane by distillation under reduced pressure.[3]

-

Extract the residue with ethyl acetate (EtOAc) (4 x 300 mL).[3]

-

Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate to get the crude product.[3]

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of petroleum ether to petroleum ether/ethyl acetate (5:1), to afford this compound (19.2 g, 79% yield) as a white solid.[3]

Data Presentation

| Step | Starting Material | Reagents/Solvents | Temperature | Time | Product | Yield |

| 1 | 5-fluoro-2-methylbenzoic acid | Conc. H2SO4, HNO3 | - | - | 5-fluoro-2-methyl-3-nitrobenzoic acid | - |

| 2 | 5-fluoro-2-methyl-3-nitrobenzoic acid | Methanol, SOCl2 | Reflux | 16 h | methyl 5-fluoro-2-methyl-3-nitrobenzoate | - |

| 3 | methyl 5-fluoro-2-methyl-3-nitrobenzoate | NBS, BPO, CCl4 | Reflux | Overnight | methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate | 94% |

| 4 | methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate | 1,4-dioxane, Water | Reflux | 4 days | This compound | 79% |

Characterization Data

The final product, this compound, can be characterized by the following methods:

Experimental Workflow

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: 6-Fluoro-4-nitroisobenzofuran-1(3H)-one as a Key Precursor in Talazoparib Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 6-fluoro-4-nitroisobenzofuran-1(3H)-one as a critical starting material in the synthesis of talazoparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor.

Introduction

Talazoparib (BMN-673) is a highly effective PARP inhibitor used in the treatment of certain types of cancer, particularly those with BRCA mutations.[1][2] The synthesis of this complex molecule relies on the strategic use of key building blocks, with this compound serving as a pivotal precursor.[3] This intermediate contains the essential fluorinated phthalide core and a nitro group that can be readily converted to an amine, facilitating the construction of the final pyridophthalazinone scaffold of talazoparib. The fluorine atom enhances metabolic stability and lipophilicity, while the nitro group is a versatile handle for further chemical transformations.[3][4]

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from 5-fluoro-2-methylbenzoic acid.[5] The key steps involve nitration, esterification, bromination, and subsequent cyclization. A general synthetic workflow is depicted below.

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis starting from methyl 5-fluoro-2-methyl-3-nitrobenzoate.

1. Bromination of Methyl 5-fluoro-2-methyl-3-nitrobenzoate

-

Reactants:

-

Methyl 5-fluoro-2-methyl-3-nitrobenzoate

-

N-bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl4)

-

-

Procedure:

-

Combine methyl 5-fluoro-2-methyl-3-nitrobenzoate, N-bromosuccinimide (1.2 eq), and benzoyl peroxide (0.1 eq) in carbon tetrachloride.[6]

-

Heat the mixture to reflux and stir overnight.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a petroleum ether/ethyl acetate (15:1) mobile phase.[6]

-

Upon completion, cool the reaction mixture and add water.[6]

-

Remove the carbon tetrachloride by distillation under reduced pressure.[6]

-

Extract the aqueous residue with dichloromethane (3x).[6]

-

Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate.[6]

-

2. Cyclization to this compound

-

Reactants:

-

Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate

-

1,4-Dioxane

-

Water

-

-

Procedure:

-

Dissolve the crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate in a mixture of 1,4-dioxane and water (4:1 v/v).[5][6]

-

Monitor the reaction by TLC (petroleum ether/ethyl acetate = 15:1).[6]

-

After completion, remove the 1,4-dioxane by distillation under reduced pressure.[6]

-

Extract the residue with ethyl acetate (4x).[6]

-